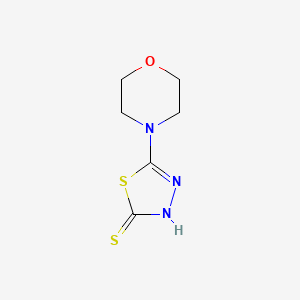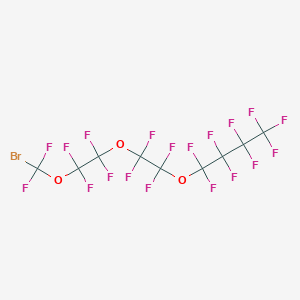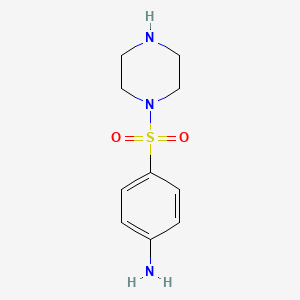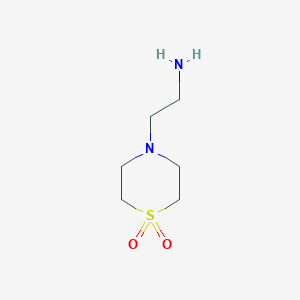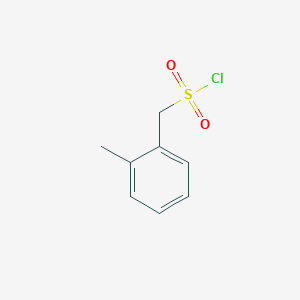
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl group attached to the piperazine ring and a nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Coupling with Nicotinic Acid: The protected piperazine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free piperazine derivative.
Substitution: The nicotinic acid moiety can undergo substitution reactions, where the carboxyl group can be converted to esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Free piperazine derivative.
Substitution: Esters or amides of nicotinic acid.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology:
Protein Degradation: Utilized in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Drug Design: Investigated for its potential as a pharmacophore in drug design.
Medicine:
Antituberculosis Research: Derivatives of this compound have been studied for their potential as antituberculosis agents.
Cancer Research: Used in the synthesis and screening of novel compounds for their effects on cancer cell viability.
Industry:
Chemical Conjugates: Employed in the creation of chemical conjugates for various industrial applications.
作用机制
The exact mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The biochemical pathways affected by this compound are still under investigation.
相似化合物的比较
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate: Similar in structure but contains an acetic acid moiety instead of nicotinic acid.
4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Contains a benzoic acid moiety instead of nicotinic acid.
2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Contains a pyridinyl acetic acid moiety.
Uniqueness: 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the nicotinic acid moiety
属性
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJPSKVYOSWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378110 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902835-85-2 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
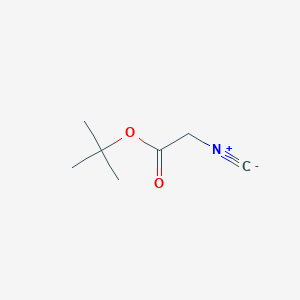
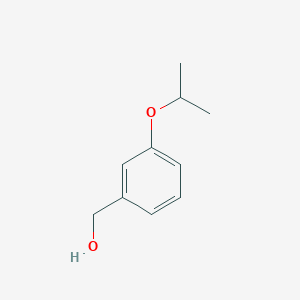
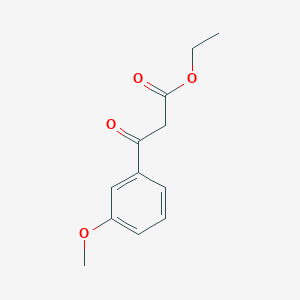

![3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1271438.png)


![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)

